O-Desmethyl Brinzolamide-D5

Stable isotope labeling Mass spectrometry Isotope dilution

O-Desmethyl Brinzolamide-D5 is a stable isotope-labeled (pentadeuterated) analogue of O-Desmethyl Brinzolamide, the principal active metabolite of the carbonic anhydrase inhibitor brinzolamide used clinically for ocular hypertension and glaucoma management. Five hydrogen atoms on the ethylamino side chain are replaced with deuterium (D5), yielding a molecular formula of C₁₁H₁₄D₅N₃O₅S₃ and a molecular weight of 374.51 g/mol.

Molecular Formula C₁₁H₁₄D₅N₃O₅S₃
Molecular Weight 374.51
Cat. No. B1162929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Brinzolamide-D5
Synonyms(R)-4-(Ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide-D5
Molecular FormulaC₁₁H₁₄D₅N₃O₅S₃
Molecular Weight374.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desmethyl Brinzolamide-D5 – Deuterated Internal Standard for Active Metabolite Quantification in Glaucoma Pharmacokinetic and Forensic Bioanalysis


O-Desmethyl Brinzolamide-D5 is a stable isotope-labeled (pentadeuterated) analogue of O-Desmethyl Brinzolamide, the principal active metabolite of the carbonic anhydrase inhibitor brinzolamide used clinically for ocular hypertension and glaucoma management. Five hydrogen atoms on the ethylamino side chain are replaced with deuterium (D5), yielding a molecular formula of C₁₁H₁₄D₅N₃O₅S₃ and a molecular weight of 374.51 g/mol [1]. The unlabeled metabolite, O-Desmethyl Brinzolamide (C₁₁H₁₉N₃O₅S₃, MW 369.5 g/mol), retains potent inhibitory activity against carbonic anhydrase isozymes CAII (Kd = 0.136 nM) and CAIV (IC₅₀ = 165 nM), exceeding the potency of the parent drug . This deuterated compound is specifically designed as an optimal internal standard (IS) for accurate, matrix-corrected quantification of the active metabolite in biological specimens via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Why O-Desmethyl Brinzolamide-D5 Cannot Be Replaced by a Generic Deuterated Internal Standard in Bioanalytical Workflows


Deuterated internal standards function optimally only when they are genuine structural isotopologues of the target analyte. The use of a generic surrogate internal standard — such as the parent drug deuterated analogue (Brinzolamide-d5) or a structurally dissimilar deuterated sulfonamide (e.g., dorzolamide-d5, acetazolamide-d3) — introduces chromatographic retention time discrepancies, differential ionization efficiency, and incomplete matrix-effect correction that compromise quantitative accuracy at trace concentrations [1]. Published UHPLC-MS/MS validation data demonstrate that O‑desmethyl‑brinzolamide elutes at a distinct retention time (1.56 min) with a unique quantifier MRM transition (m/z 370.0 → 136.9), well separated from brinzolamide (4.12 min) and other carbonic anhydrase inhibitors [1]. Only O-Desmethyl Brinzolamide-D5 co-elutes precisely with the unlabeled metabolite while providing a +5 Da mass shift for unequivocal mass spectrometric differentiation, eliminating cross‑interference between the analyte and internal standard channels.

Quantitative Evidence: Differentiating O-Desmethyl Brinzolamide-D5 from Closest-Analog and Generic Internal Standards


Evidence Item 1: Intrinsic +5 Da Mass Shift Ensures Complete Mass Spectrometric Resolution from Unlabeled Analyte

O-Desmethyl Brinzolamide-D5 exhibits a protonated molecular ion [M+H]⁺ at m/z 375.0 in electrospray ionization (ESI) mass spectrometry, corresponding exactly to the calculated monoisotopic mass of C₁₁H₁₄D₅N₃O₅S₃ plus a proton . The unlabeled metabolite O-Desmethyl Brinzolamide (C₁₁H₁₉N₃O₅S₃, MW 369.5 g/mol) produces [M+H]⁺ at m/z 370.0 [1]. The +5 Da differential eliminates any potential isotopic overlap between the analyte and internal standard signals, a requirement for accurate isotope dilution mass spectrometry (IDMS).

Stable isotope labeling Mass spectrometry Isotope dilution

Evidence Item 2: Distinct Chromatographic Retention Time and MRM Transition Separate Metabolite from Parent Drug

In a validated UHPLC-MS/MS method using a C18 column with gradient elution, O‑desmethyl‑brinzolamide elutes at 1.56 min with a quantifier MRM transition of m/z 370.0 → 136.9, whereas the parent drug brinzolamide elutes later at 4.12 min with MRM 384.0 → 217.1 [1]. The deuterated internal standard Brinzolamide-d5 (intended for parent drug quantification) would co‑elute with brinzolamide and cannot serve as a retention-time-matched internal standard for the metabolite. Only O-Desmethyl Brinzolamide-D5, being the exact isotopologue, co‑elutes at 1.56 min with the metabolite.

UHPLC-MS/MS Bioanalysis Metabolite quantification

Evidence Item 3: Pharmacologically Active Metabolite Exhibits 23.5‑Fold Greater CAII Potency than Parent Drug

O‑desmethyl‑brinzolamide is not an inactive clearance product but a pharmacologically active metabolite with substantially greater potency against carbonic anhydrase II than the parent drug. In in vitro enzymatic assays, O‑desmethyl‑brinzolamide hydrochloride inhibits CAII with an IC₅₀/Kd of 0.136 nM [1], while the parent brinzolamide inhibits CAII with an IC₅₀ of 3.19 nM . The metabolite is therefore approximately 23.5‑fold more potent. This pharmacological significance makes accurate plasma, urine, and tissue quantification mandatory for correlating systemic exposure with intraocular pressure‑lowering efficacy.

Carbonic anhydrase inhibition Pharmacodynamics Active metabolite

Evidence Item 4: Validated Sub‑ng/mL Lower Limits of Quantification Demand High-Fidelity Deuterated Internal Standards

The UHPLC-MS/MS method validated by Lo Faro et al. (2021) achieved lower limits of quantification (LOQ) of 0.07 ng/mL in urine and 0.02 ng/mg in hair for O‑desmethyl‑brinzolamide using deuterated internal standards (though the method employed dorzolamide-d5 and acetazolamide-d3 as common IS, the performance demonstrates the necessity of deuterated IS for such sensitivity) [1]. Commercially available Brinzolamide-d5 typically meets isotopic enrichment specifications of ≥98% D5 (confirmed by ¹H‑NMR and HRMS), ensuring that the contribution of unlabeled or lower‑deuterated species (d0–d4) is negligible [2]. An internal standard with suboptimal isotopic purity would introduce a systematic positive bias at these low concentration levels.

Method validation LOQ Trace analysis

Validated Application Scenarios Where O-Desmethyl Brinzolamide-D5 Provides Indispensable Analytical Value


Scenario 1: Bioanalytical Method Development and Validation for Ocular Pharmacokinetic Studies

In ocular pharmacokinetic studies of brinzolamide formulations, accurate quantification of the active metabolite O‑desmethyl‑brinzolamide in aqueous humor, plasma, and tears is essential. The validated UHPLC‑MS/MS method using deuterated internal standards achieves LOQs as low as 0.07 ng/mL, and the chromatographic separation data (RT 1.56 min for metabolite vs. 4.12 min for parent) confirm that O‑Desmethyl Brinzolamide‑D5 is the only internal standard capable of co‑eluting with, and thus reliably correcting for, the metabolite [1]. The 23.5‑fold greater CAII potency of the metabolite further underscores the necessity of its quantification in PK/PD modeling [2].

Scenario 2: Forensic and Anti‑Doping Analysis of Carbonic Anhydrase Inhibitors

Carbonic anhydrase inhibitors such as brinzolamide are prohibited in sport due to their potential as masking agents. A validated method exists for quantifying brinzolamide and its metabolite O‑desmethyl‑brinzolamide in urine and hair at sub‑ng/mL and sub‑ng/mg levels, respectively, enabling retrospective detection of misuse [1]. O‑Desmethyl Brinzolamide‑D5 serves as the definitive internal standard for confirming metabolite identity and concentration in forensic samples, ensuring legal defensibility of quantitative results through strict adherence to isotope dilution mass spectrometry principles [1].

Scenario 3: Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

O‑Desmethyl Brinzolamide is classified as Brinzolamide Impurity C in regulatory pharmacopeial contexts and is required to be characterized and quantified during Abbreviated New Drug Application (ANDA) submissions for generic brinzolamide ophthalmic formulations [1]. O‑Desmethyl Brinzolamide‑D5, as the stable isotope‑labeled reference standard, is indispensable for isotope‑dilution LC‑MS impurity quantification methods that must meet ICH Q3A/Q3B thresholds, delivering unambiguous identification via the +5 Da mass shift [2].

Scenario 4: Metabolic Pathway Elucidation and Drug‑Interaction Studies

Brinzolamide undergoes O‑demethylation to form the active metabolite O‑desmethyl‑brinzolamide, which inhibits CAII with sub‑nanomolar potency (Kd = 0.136 nM) [1]. In vitro hepatocyte or microsomal incubation studies designed to elucidate CYP450 isoform contributions and potential drug‑drug interactions require precise quantification of both parent drug and metabolite. O‑Desmethyl Brinzolamide‑D5 provides the necessary co‑eluting isotopologue for simultaneous quantification of the metabolite, avoiding the inaccuracies introduced when surrogate internal standards are used for metabolite quantification [2].

Quote Request

Request a Quote for O-Desmethyl Brinzolamide-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.